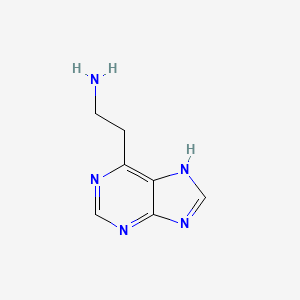

9H-Purine-6-ethanamine

Description

Contextualization within Purine (B94841) Chemistry and Biochemistry

9H-Purine-6-ethanamine belongs to the purine family, a class of nitrogen-containing heterocyclic compounds composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring. wikipedia.orgslideshare.net Purines are fundamental to all known life, forming the basis of key biomolecules such as the nucleobases adenine (B156593) and guanine (B1146940), which are essential building blocks of DNA and RNA. wikipedia.orgontosight.ai The structure of this compound features the core purine ring with an ethanamine group (-CH2CH2NH2) attached at the 6-position. This specific substitution is significant as modifications at this position are known to profoundly influence the biological activity of purine derivatives. researchgate.net

In the broader context of biochemistry, purine metabolism involves complex pathways for both the synthesis and degradation of these vital molecules. nih.govwikipedia.org The study of compounds like this compound and its analogues provides valuable insights into these metabolic processes and how they can be targeted for therapeutic intervention. researchgate.net The structural similarity of synthetic purine derivatives to their natural counterparts allows them to interact with various biological targets, including enzymes and receptors, making them a rich source for drug discovery. researchgate.netnih.gov

Historical Trajectories and Milestones in Related Purine Derivative Research

The journey into the significance of purine derivatives began in the late 19th and early 20th centuries with the pioneering work on purine synthesis. The Traube purine synthesis, first described in 1900, provided a foundational method for creating the purine ring system from amine-substituted pyrimidines. wikipedia.org A pivotal moment in the history of purine research was the discovery in 1929 by Drury and Szent-Györgyi of the profound physiological effects of adenylic acid, an adenine nucleotide, on the cardiovascular system. nih.gov This discovery opened the floodgates to understanding the diverse roles of purines in biological signaling.

A monumental leap in understanding the role of purines came in 1953 when James Watson and Francis Crick elucidated the double-helix structure of DNA, revealing the specific hydrogen bonding between the purine adenine and the pyrimidine thymine, and between the purine guanine and the pyrimidine cytosine. chegg.com This discovery underscored the fundamental importance of purines in genetics. The subsequent decades saw an explosion in the synthesis and study of purine analogues for therapeutic purposes, leading to the development of numerous drugs, including antiviral and anticancer agents. nih.govjyoungpharm.org While specific historical milestones for the unsubstituted this compound are not extensively documented, the rich history of its derivatives provides the essential context for its scientific importance.

Current Research Landscape and Emerging Academic Inquiry for this compound

Current research on purine derivatives is a vibrant and rapidly evolving field, with a strong focus on developing novel therapeutic agents. researchgate.net While direct studies on this compound are limited, the broader research landscape for its analogues is extensive. A significant area of investigation is the development of purine-based compounds as anticancer agents. nih.govjyoungpharm.org Researchers are exploring how modifications to the purine scaffold, including at the 6-position, can lead to compounds with high efficacy against various cancer cell lines. nih.govnih.gov

Another major focus is on the neuroprotective properties of purine derivatives. nih.gov Studies have shown that certain purine analogues can offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Furthermore, the development of purine analogues as antimicrobial, anti-inflammatory, and antiviral agents continues to be an active area of research. researchgate.netresearchgate.netrsc.org Emerging trends also include the use of advanced synthetic techniques, such as microwave-assisted synthesis, to create novel purine derivatives with greater efficiency. numberanalytics.com The study of purine-binding riboswitches as potential targets for new antimicrobial drugs is another promising frontier. researchgate.net

Scope and Objectives of Scholarly Investigation on this compound

The primary objective of studying this compound and its derivatives is to understand the fundamental principles of molecular recognition and to leverage this knowledge for the design of new therapeutic agents. mesamalaria.organr.fr By systematically modifying the structure of the parent compound, researchers aim to elucidate the structure-activity relationships that govern the biological effects of these molecules. researchgate.net

A key goal is the development of purine analogues with high selectivity and potency for specific biological targets, thereby minimizing off-target effects. mesamalaria.org For instance, in cancer therapy, the objective is to create purine derivatives that selectively inhibit the growth of tumor cells without harming healthy cells. jyoungpharm.org In the context of infectious diseases, the aim is to develop compounds that target essential pathways in pathogens, such as the development of antimalarial agents from purine analogues. mesamalaria.organr.fr The overarching scope of this research is to expand the arsenal (B13267) of therapeutic options for a wide range of diseases by harnessing the chemical versatility of the purine scaffold. researchgate.net

Chemical Compound Information

| Compound Name |

| This compound |

| Adenine |

| Guanine |

| Pyrimidine |

| Imidazole |

| Adenylic acid |

| Thymine |

| Cytosine |

| 2,6-dichloropurine |

| N6-furfurylamino purine |

| Indole-3-acetic acid |

| Abscisic acid |

| Gibberellic acid |

| Ethylene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(7H-purin-6-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c8-2-1-5-6-7(11-3-9-5)12-4-10-6/h3-4H,1-2,8H2,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOOKRQOQXLGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717350 | |

| Record name | 2-(7H-Purin-6-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-22-8 | |

| Record name | 2-(7H-Purin-6-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 9h Purine 6 Ethanamine

Advanced Synthetic Routes to 9H-Purine-6-ethanamine Core Structure

The construction of the this compound scaffold can be achieved through several advanced synthetic strategies. These routes can be broadly categorized into de novo synthesis, modification of existing purine (B94841) rings, and chemoenzymatic methods. Each approach offers distinct advantages and is chosen based on the desired complexity of the final molecule and the availability of starting materials.

De Novo Synthesis Strategies and Reaction Optimization

De novo purine synthesis involves the stepwise assembly of the purine ring system from simple acyclic precursors. This approach offers the flexibility to introduce a variety of substituents at different positions of the purine core. The fundamental pathway for de novo purine biosynthesis in biological systems starts with phosphoribosyl pyrophosphate (PRPP) and builds the purine ring through a series of enzymatic reactions, culminating in the formation of inosine (B1671953) monophosphate (IMP). IMP then serves as a common precursor for other purine nucleotides biochemden.comutah.edu.

In a laboratory setting, chemical de novo synthesis can be adapted to produce specific purine derivatives like this compound. A common strategy involves the condensation of a substituted pyrimidine (B1678525) with an imidazole (B134444) precursor or vice versa. For instance, a 4,5-diaminopyrimidine (B145471) can be reacted with a suitable one-carbon source to close the imidazole ring. To incorporate the ethanamine side chain at the C6 position, a pyrimidine precursor bearing this moiety or a precursor that can be readily converted to it would be utilized.

Reaction optimization in de novo synthesis is crucial and often involves adjusting parameters such as solvent, temperature, and catalysts to maximize yield and purity. For example, the cyclization step to form the purine ring can be sensitive to the reaction conditions, with variations in pH or temperature affecting the regioselectivity of ring closure.

| Parameter | Effect on De Novo Synthesis | Optimization Goal |

| Starting Materials | Determines the final substitution pattern of the purine ring. | Selection of appropriate pyrimidine and imidazole precursors. |

| Solvent | Can influence reaction rates and solubility of intermediates. | Use of high-boiling polar aprotic solvents for cyclization steps. |

| Temperature | Affects reaction kinetics and can influence regioselectivity. | Controlled heating to drive reactions to completion while minimizing side products. |

| Catalyst | Can be used to promote cyclization and other key bond-forming reactions. | Screening of both acid and base catalysts to find optimal conditions. |

Targeted Modification of Pre-existing Purine Scaffolds

A more common and often more efficient approach to synthesizing this compound involves the modification of a readily available purine starting material. 6-Chloropurine (B14466) is a versatile and widely used precursor for this purpose nih.govgoogle.com. The chlorine atom at the C6 position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles.

To synthesize this compound, 6-chloropurine can be reacted with ethanolamine (B43304) or a protected form of ethanolamine, such as N-Boc-ethanolamine. The use of a protecting group on the amine of ethanolamine can prevent side reactions, such as N-alkylation of the purine ring. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. After the substitution reaction, the protecting group, if used, is removed to yield the final product.

The choice of solvent and base is critical for the success of this reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used. The reaction can also be influenced by the presence of catalysts. For example, microwave irradiation has been shown to accelerate the alkylation of purines, often leading to shorter reaction times and improved yields ub.eduresearchgate.net.

| Starting Material | Reagent | Typical Conditions | Product |

| 6-Chloropurine | Ethanolamine | Base (e.g., triethylamine), polar aprotic solvent (e.g., DMF), heat. | This compound |

| 6-Chloropurine | N-Boc-ethanolamine | Base, polar aprotic solvent, heat; followed by deprotection (e.g., TFA). | This compound |

Chemoenzymatic Synthesis Approaches and Biocatalytic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to produce complex molecules. Biocatalytic transformations can be employed for the synthesis of purine derivatives, offering advantages such as high stereoselectivity and mild reaction conditions.

Enzymes like nucleoside phosphorylases can be used in transglycosylation reactions to attach a sugar moiety to a purine base. While this is more common for the synthesis of nucleosides, similar enzymatic strategies could be explored for the modification of the purine base itself. For instance, enzymes could be used to selectively introduce or modify functional groups on the purine ring.

The development of novel biocatalysts through protein engineering is an active area of research that holds promise for the synthesis of a wide range of purine derivatives, including this compound.

Mechanistic Investigations of Reaction Pathways and Intermediate Formation

The synthesis of this compound via the modification of 6-chloropurine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is characterized by the initial attack of the nucleophile (the amino group of ethanolamine) on the electron-deficient C6 carbon of the purine ring. This addition step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex libretexts.org.

The Meisenheimer complex is a key intermediate in the SNAr reaction. Its stability is influenced by the electron-withdrawing nature of the purine ring system, which helps to delocalize the negative charge. The subsequent step involves the departure of the leaving group (chloride ion), which restores the aromaticity of the purine ring and yields the final product.

Regioselective and Stereoselective Control in this compound Synthesis

Regioselectivity in purine synthesis is a critical consideration, particularly when modifying the purine ring. The purine nucleus has multiple nitrogen atoms that can potentially be alkylated. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product nih.govub.eduresearchgate.netacs.org. To achieve regioselective synthesis of the desired N9-H tautomer of this compound, it is often advantageous to start with a pre-formed purine scaffold where the desired regiochemistry is already established. When using 6-chloropurine, the subsequent nucleophilic substitution at C6 does not typically affect the tautomeric equilibrium of the purine ring.

Stereoselectivity becomes important if chiral centers are present in the molecule. For this compound, the ethanamine side chain is achiral. However, if a chiral derivative were to be synthesized, for example, by using a chiral amino alcohol as the nucleophile, stereoselective control would be necessary. This could be achieved by using chiral starting materials or by employing asymmetric synthesis strategies. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral purine derivatives nih.gov.

Sustainable and Green Chemistry Principles Applied to Synthesis of Purine-6-ethanamines

The application of green chemistry principles to the synthesis of purine derivatives is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency rasayanjournal.co.inmdpi.com.

Several green chemistry approaches can be applied to the synthesis of this compound:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of purine derivatives, leading to more energy-efficient processes ub.eduresearchgate.net.

Solvent-free reactions: Conducting reactions in the absence of a solvent or in environmentally benign solvents like water or ionic liquids can reduce the generation of hazardous waste.

Catalysis: The use of efficient and recyclable catalysts can improve the atom economy of a reaction and reduce the need for stoichiometric reagents.

Biocatalysis: As mentioned earlier, the use of enzymes can lead to highly selective and environmentally friendly synthetic routes.

By incorporating these green chemistry principles, the synthesis of this compound and other purine derivatives can be made more sustainable.

Biological Roles and Cellular Mechanisms of 9h Purine 6 Ethanamine

Involvement in Endogenous Purine (B94841) Biosynthetic and Catabolic Pathways

Purines are fundamental to life, serving as building blocks for nucleic acids and as key components in cellular energy transfer and signaling. The biosynthesis of purines occurs through two main pathways: de novo synthesis and salvage pathways. The de novo pathway constructs the purine ring from simpler precursors, such as amino acids and bicarbonate. wikipedia.orgnih.gov The salvage pathway recycles purine bases from the degradation of nucleotides. nih.govmdpi.com

Catabolism of purines ultimately leads to the production of uric acid in humans. reactome.orgutah.edumdpi.com This process involves the conversion of purine bases like adenine (B156593) and guanine (B1146940) into xanthine, which is then oxidized to uric acid. wikipedia.orgreactome.org

While it is plausible that 9H-Purine-6-ethanamine could theoretically interact with enzymes in these pathways as a substrate analog or an inhibitor, there is no specific data to confirm its involvement in either the biosynthesis or catabolism of endogenous purines.

Modulation of Intracellular Signaling Networks by this compound

Purines, particularly adenosine (B11128) and ATP, are crucial extracellular signaling molecules that activate a range of purinergic receptors, influencing numerous physiological processes. nih.govnih.gov

Receptor-Mediated Interactions and Signal Transduction Cascades

Purinergic signaling is mediated by P1 receptors (adenosine receptors) and P2 receptors (ATP receptors), which are involved in processes like neurotransmission and inflammation. nih.gov Activation of these receptors triggers intracellular signal transduction cascades, often involving G proteins and second messengers like cyclic AMP (cAMP). mdpi.com Without specific studies on this compound, it is unknown whether it can bind to and activate or inhibit any of these purinergic receptors.

Regulation of Gene Expression and Epigenetic Mechanisms

Cellular metabolism, including purine metabolism, is intricately linked to the regulation of gene expression and epigenetic modifications. nih.gov For instance, the availability of metabolites can influence epigenetic processes such as DNA methylation and histone modifications, which in turn alter gene expression. radbouduniversitypress.nl Soluble urate, the end product of purine catabolism, has been shown to induce epigenetic changes that promote inflammation. radbouduniversitypress.nl There is currently no information on whether this compound has any effect on gene expression or epigenetic mechanisms.

Interplay with Cellular Metabolic Homeostasis

The balance of purine nucleotide levels is critical for maintaining cellular metabolic homeostasis. nih.gov The cellular energy state, reflected in the NADH/NAD+ ratio, can influence purine biosynthesis. dntb.gov.ua Disruptions in purine metabolism can lead to various diseases. wikipedia.orgmdpi.com The potential role of this compound in cellular metabolic homeostasis remains uninvestigated.

Molecular Interactions with Biological Macromolecules

The structure of purine analogs can allow them to interact with biological macromolecules, potentially altering their function.

Specificity and Kinetics of Protein-Ligand Interactions

Purine analogs are known to interact with enzymes involved in purine metabolism. For instance, adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine (B1671953), is a known target for various purine derivatives. The inhibition of ADA by different purine drugs has been studied, revealing varying inhibition constants (Ki) and mechanisms of action. For example, allopurinol (B61711) and acyclovir (B1169) act as competitive inhibitors of ADA with Ki values of 285 µM and 231 µM, respectively brieflands.comresearchgate.net. Theophylline, another purine derivative, exhibits non-competitive inhibition with two different inhibition constants, 56 µM at low concentrations and 201 µM at higher concentrations, suggesting multiple binding sites brieflands.com. The binding affinity of these inhibitors is influenced by substitutions on the purine ring, with bulky groups at the N1 and N7 positions playing a critical role brieflands.com. Given its 6-ethanamine substitution, this compound would be expected to interact with the active site of enzymes like ADA, potentially acting as a competitive inhibitor.

Another key enzyme in the purine salvage pathway is purine nucleoside phosphorylase (PNP), which catalyzes the phosphorolytic cleavage of nucleosides. PNPs are a target for the development of inhibitors, and their kinetic properties and specificity have been extensively studied researchgate.netnih.govnih.gov. The interaction of various purine analogs with PNP has been characterized, with some inhibitors exhibiting Ki values in the nanomolar and picomolar range nih.gov. The specificity of PNPs varies between species, a property that is exploited in the development of therapeutic agents nih.gov. It is plausible that this compound could also modulate the activity of PNP.

The following table summarizes the inhibition constants of various purine analogs for adenosine deaminase, illustrating the range of affinities observed for compounds with a similar core structure to this compound.

Table 1: Inhibition Constants of Various Purine Analogs for Adenosine Deaminase

| Compound | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| Allopurinol | 285 µM | Competitive |

| Acyclovir | 231 µM | Competitive |

| Theophylline (low conc.) | 56 µM | Non-competitive |

| Theophylline (high conc.) | 201 µM | Non-competitive |

| Inosine | 143 µM | Competitive |

| Theobromine | 311 µM | Not specified |

| Caffeine | 342 µM | Not specified |

| Adenine | 0.17 mM | Competitive |

| 2-Aminopurine | 0.33 mM | Competitive |

This data is compiled from multiple sources and is intended for comparative purposes. brieflands.comresearchgate.netnih.gov

Membrane Dynamics and Permeability Studies

The ability of a compound to traverse cellular membranes is fundamental to its biological activity. While specific studies on the membrane dynamics and permeability of this compound are not available, research on other purine derivatives provides a framework for understanding its potential behavior.

The transport of purines and their analogs across cell membranes can occur through both passive diffusion and carrier-mediated transport. The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, play a significant role in its ability to passively diffuse across the lipid bilayer. The cellular uptake and transport mechanisms of purine analogs like 6-mercaptopurine (B1684380) have been investigated, revealing that both active and passive transport processes are involved nih.gov.

The uptake of radiolabeled purine analogs by cells can be quantified to determine transport kinetics. For example, the uptake of a new antibacterial agent, RP 59500, by murine macrophages was found to be temperature- and pH-dependent, and was partially inhibited by metabolic inhibitors, suggesting an active transport mechanism nih.gov. The ratio of cellular to extracellular concentration of the components of RP 59500 reached up to 50 after 120 minutes of incubation nih.gov. Such studies are crucial for understanding the bioavailability and intracellular concentration of purine-based compounds.

Mechanisms of Cellular Uptake, Efflux, and Subcellular Distribution

The cellular concentration of this compound and its subcellular localization are determined by the balance of uptake and efflux mechanisms, as well as its interactions with intracellular components.

The uptake of purine analogs into cells is often mediated by specific transporter proteins. For instance, the cellular uptake of the anticancer drug 6-mercaptopurine is an active process that is dependent on time, concentration, and energy nih.gov. Studies with nanomedicine formulations of 6-mercaptopurine have shown that its uptake can be enhanced and can occur through multiple pathways, including endocytosis nih.gov.

Once inside the cell, the subcellular distribution of purine analogs can vary. They may remain in the cytoplasm or be transported into organelles such as the nucleus or mitochondria. The intracellular trafficking of 6-mercaptopurine nanomedicines, for example, has been shown to involve the endoplasmic reticulum-Golgi complex and the late endosome-lysosome pathway nih.gov. The specific subcellular localization of this compound would likely depend on its affinity for various intracellular transporters and binding partners.

Efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively transport compounds out of the cell, thereby reducing their intracellular concentration and biological effect. The activity of these efflux pumps can be a significant factor in the development of drug resistance.

Fundamental Cellular and Molecular Activities in Model Systems

The effects of 6-substituted purines have been investigated in a variety of model organisms, revealing their involvement in fundamental cellular processes ranging from microbial metabolism to plant and mammalian cell regulation.

Research in Microbial Physiological Processes

In microbial systems, purine metabolism is essential for growth and proliferation. The study of purine analogs in microorganisms like the yeast Saccharomyces cerevisiae has provided valuable insights into the genetic control of purine metabolism nih.govnih.govmdpi.com.

The mutagenic and toxic effects of purine base analogs such as 6-hydroxylaminopurine (HAP) and 2-amino-6-hydroxylaminopurine (AHA) are dependent on their metabolic activation by enzymes in the purine salvage and interconversion pathways nih.govnih.gov. For instance, the mutagenic properties of HAP and AHA in yeast are dependent on the activity of adenine phosphoribosyltransferase, which is encoded by the APT1 gene nih.gov. Inactivation of genes involved in the de novo biosynthesis of inosine monophosphate (IMP) can lead to increased sensitivity of yeast cells to the mutagenic effects of HAP nih.govnih.gov.

These findings suggest that this compound could potentially interfere with purine metabolism in microbial cells, leading to effects on their growth and viability. The specific outcomes would depend on how the compound is metabolized and whether it or its metabolites interact with key enzymes in the purine biosynthesis and salvage pathways.

Studies in Plant Cell Regulatory Mechanisms

In the realm of plant biology, 6-substituted purines are well-known for their cytokinin-like activity. Cytokinins are a class of plant hormones that promote cell division and are involved in various aspects of plant growth and development.

Numerous synthetic 6-substituted purines have been shown to exhibit cytokinin activity in various bioassays. The structure of the substituent at the 6-position of the purine ring is a key determinant of this activity. It is highly probable that this compound possesses cytokinin-like properties, influencing processes such as cell division, shoot formation, and leaf senescence in plants.

The antiproliferative activity of various plant extracts has been evaluated in human cancer cell lines, with some showing significant effects. For instance, extracts from Cynara cardunculus and Mentha aquatica have demonstrated selective antiproliferative activity on different cancer cell lines nih.gov. While not directly related to this compound, this highlights the potential for naturally occurring and synthetic compounds to influence cell proliferation.

Analysis in Mammalian Cell Culture Models

In mammalian cells, purine analogs have been extensively studied for their effects on fundamental cellular processes such as cell proliferation, cell cycle progression, and apoptosis.

The antiproliferative activity of purine derivatives has been demonstrated in various human tumor cell lines nih.govscience.govnih.govmdpi.commdpi.com. For example, certain 5-methoxyindole (B15748) tethered C-5 functionalized isatins have shown potent antiproliferative activity against lung, colon, and breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range nih.gov. The mechanism of action often involves the induction of cell cycle arrest and apoptosis nih.gov.

Studies with 6-dimethylaminopurine (B21663) (6-DMAP), a compound structurally related to this compound, have shown that it can induce apoptosis in human lymphoma U937 cells researchgate.net. The induction of apoptosis by purine analogs can be mediated by various cellular pathways, including the activation of caspases and the release of cytochrome c from mitochondria nih.govnih.govmdpi.commdpi.com.

The effect of purine analogs on the cell cycle is another important area of investigation. Some compounds have been shown to cause cell cycle arrest at different phases, thereby inhibiting cell proliferation nih.govnih.govnih.gov. The ability of this compound to modulate cell cycle progression and induce apoptosis in mammalian cells would be a key determinant of its potential biological effects in these systems.

The following table lists the compounds mentioned in this article.

Enzymatic Transformations and Biocatalysis Involving 9h Purine 6 Ethanamine

Identification and Functional Characterization of Enzymes Metabolizing 9H-Purine-6-ethanamine

Although enzymes that specifically metabolize this compound have not been definitively identified in the available literature, several enzyme families are prime candidates for its transformation based on their known activity with analogous compounds. The ethanamine substituent at the C6 position of the purine (B94841) ring is a key structural feature that would likely direct its interaction with specific metabolic enzymes.

Adenosine (B11128) Deaminase (ADA) and Adenosine Deaminase-Like (ADAL) Proteins: Adenosine deaminase is a crucial enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine (B1671953). The substrate specificity of ADA is known to be influenced by substitutions at the N6 position of the adenine (B156593) ring. While ADA typically acts on adenosine, certain isoforms or related enzymes, such as adenosine deaminase-like (ADAL) proteins, have been shown to process N6-alkylated adenosine derivatives. For instance, N6-methyladenosine has been identified as a substrate for specific deaminases. nih.gov It is plausible that an enzyme with similar characteristics could catalyze the deamination of the 6-ethanamine group of this compound, converting it to a 6-oxo-purine derivative.

Cytokinin Oxidase/Dehydrogenase (CKX): In plants, cytokinin oxidases are responsible for the degradation of N6-substituted adenine derivatives known as cytokinins. These enzymes cleave the N6-side chain. researchgate.netnih.gov Given that this compound shares the core structure of an N6-substituted purine, it is conceivable that a mammalian analogue of CKX, or another enzyme with similar functionality, could be involved in its metabolism.

Cytochrome P450 (CYP) Enzymes: The ethanamine side chain of this compound could be a target for oxidative metabolism by cytochrome P450 enzymes. N-dealkylation is a common metabolic pathway for many xenobiotics containing amine functionalities and is frequently catalyzed by CYP enzymes, particularly the CYP3A4 isoform. nih.govnih.gov This process would involve the removal of the ethyl group, potentially leading to the formation of 6-amino-9H-purine (adenine).

Transaminases: Aminotransferases, or transaminases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. wikipedia.org While less commonly associated with purine metabolism directly at the base, it is a theoretical possibility that a transaminase could interact with the primary amine of the ethanamine side chain, leading to its modification. nih.gov

| Potential Enzyme Family | Potential Transformation of this compound | Evidence from Analogous Compounds |

| Adenosine Deaminase (ADA) / ADAL | Deamination of the ethanamine group to an alcohol, followed by further oxidation. | Known to act on N6-methyladenosine. nih.gov |

| Cytokinin Oxidase/Dehydrogenase (CKX) | Cleavage of the N6-ethanamine side chain. | Degrades N6-substituted adenine derivatives in plants. researchgate.netnih.gov |

| Cytochrome P450 (CYP) | N-dealkylation of the ethanamine group to yield adenine. | Common pathway for xenobiotics with amine groups. nih.govnih.gov |

| Transaminases | Transfer of the amino group from the ethanamine side chain. | Catalyze amino group transfers. wikipedia.orgnih.gov |

Kinetic and Mechanistic Elucidation of Enzyme-Substrate/Inhibitor Interactions

The kinetic and mechanistic details of interactions between enzymes and this compound remain to be experimentally determined. However, based on studies of related substrates and inhibitors with purine-metabolizing enzymes, we can infer potential characteristics of these interactions.

The Michaelis-Menten kinetic model would be fundamental in characterizing the interaction between an enzyme and this compound as a substrate. Key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) would describe the affinity of the enzyme for the substrate and the catalytic efficiency, respectively. For instance, studies on adenosine deaminase with various N6-substituted adenosine analogs have shown that the size and nature of the substituent significantly impact these kinetic parameters. It is expected that the ethanamine group of this compound would similarly influence its binding and turnover by a putative metabolizing enzyme.

In the context of enzyme inhibition, this compound or its derivatives could act as competitive, non-competitive, or uncompetitive inhibitors of enzymes in the purine salvage pathway. For example, numerous inhibitors of purine nucleoside phosphorylase (PNP) have been designed with modifications at the purine C6 position to enhance binding affinity and specificity. The ethanamine moiety could potentially be tailored to fit into the active site of such enzymes, acting as a competitive inhibitor.

Rational Design of Enzyme Modulators (e.g., inhibitors, activators) Targeting Purine Metabolism

The rational design of modulators for enzymes involved in purine metabolism is a well-established field, driven by the therapeutic potential of these targets in cancer, immunology, and virology. nih.gov The core structure of this compound could serve as a scaffold for the design of novel enzyme inhibitors.

Targeting Adenosine Deaminase: Inhibitors of adenosine deaminase are of significant clinical interest. The design of potent ADA inhibitors often involves creating transition-state analogs or compounds that bind tightly to the active site. By modifying the ethanamine side chain of this compound, for example, by introducing hydroxyl groups or altering its length and branching, it may be possible to design molecules that specifically interact with the active site residues of ADA or ADAL proteins.

Targeting Purine Nucleoside Phosphorylase (PNP): PNP is another key target in the purine salvage pathway. The design of PNP inhibitors has focused on creating analogs of purine nucleosides that bind with high affinity to the enzyme's active site. The 6-amino group of adenine is a critical interaction point, and modifications at this position can modulate inhibitor potency. The ethanamine group of this compound offers a vector for chemical modification to optimize interactions within the PNP active site.

The general strategy for designing such modulators would involve computational modeling and docking studies to predict binding affinities and modes, followed by chemical synthesis and in vitro enzymatic assays to validate the designs.

Application of Biocatalytic Processes for the Production or Derivatization of this compound

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for the production and derivatization of complex molecules like this compound. nih.gov

Biocatalytic Synthesis: The synthesis of this compound could potentially be achieved using enzymes. For instance, a transaminase could be employed to introduce the amino group onto a suitable purine precursor. The use of ω-transaminases for the synthesis of chiral amines is a well-developed technology in the pharmaceutical industry and could be adapted for this purpose. almacgroup.comfrontiersin.org

Another approach could involve the use of nucleoside phosphorylases in a reverse phosphorolysis reaction. By providing 6-ethanamine-purine as the base and a suitable sugar-1-phosphate, a nucleoside phosphorylase could catalyze the formation of the corresponding nucleoside. While this would produce a nucleoside derivative, it demonstrates the potential for enzymatic C-N bond formation at the 9-position of the purine ring.

Enzymatic Derivatization: Once this compound is synthesized, enzymes could be used for its further modification to create a library of related compounds with potentially interesting biological activities. For example, lipases could be used to acylate the ethanamine side chain, or oxidoreductases could be employed to introduce hydroxyl groups. These enzymatic modifications often proceed with high regio- and stereoselectivity, which is difficult to achieve with conventional chemical methods.

Advanced Analytical and Methodological Approaches for 9h Purine 6 Ethanamine Research

Spectroscopic Characterization Techniques for Research Purposes

Spectroscopy is a cornerstone in the chemical analysis of 9H-Purine-6-ethanamine, offering non-destructive and highly detailed information about its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for complete structural mapping.

In ¹H NMR, the protons on the purine (B94841) ring system (at positions 2, 8, and the N9-H) are expected to appear as singlets in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm for the C-H protons and potentially at a higher chemical shift for the N-H proton, which is subject to exchange. chemicalbook.com The ethanamine side chain would present two distinct signals, likely triplets, corresponding to the methylene (B1212753) (-CH₂-) groups. The -CH₂- group attached to the purine ring would be expected at approximately δ 3.0-3.5 ppm, while the terminal -CH₂- adjacent to the amino group would appear slightly upfield, around δ 2.8-3.2 ppm. docbrown.info The coupling between these adjacent methylene groups would result in a characteristic triplet-triplet pattern. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon atoms of the purine ring are expected to resonate in the δ 115-160 ppm range. The two methylene carbons of the ethanamine side chain would be found in the aliphatic region, typically between δ 30-50 ppm. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the proton signals with their directly attached carbon atoms, confirming assignments. preprints.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for purine and ethylamine (B1201723) moieties.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | ~8.9 | - |

| C-2 | - | ~152 |

| C-4 | - | ~150 |

| C-5 | - | ~125 |

| C-6 | - | ~158 |

| H-8 | ~8.7 | - |

| C-8 | - | ~145 |

| N9-H | >9.0 (broad) | - |

| C6-CH₂- | ~3.2 (triplet) | ~45 |

| -CH₂-NH₂ | ~3.0 (triplet) | ~40 |

| -NH₂ | Variable (broad) | - |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through its fragmentation patterns. The nominal molecular weight of this compound (C₇H₉N₅) is approximately 163.18 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, which serves as a confirmatory tool for its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will produce a molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for purine derivatives involve the cleavage of the side chain. mdpi.com For this compound, a characteristic fragmentation would be the loss of the ethanamine side chain or parts of it. A significant fragment would likely be observed corresponding to the purine ring itself. The cleavage of the C-C bond in the side chain is also a probable fragmentation route. mdpi.com MS coupled with liquid chromatography (LC-MS) is particularly valuable for quantifying the compound in complex biological matrices and for identifying potential metabolites. researchgate.netresearchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 164 |

| [M-NH₂]⁺ | Loss of Amino Group | 147 |

| [M-CH₂NH₂]⁺ | Cleavage of Side Chain | 133 |

| [C₅H₄N₄]⁺ | Purine Cation | 120 |

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine precise bond lengths, bond angles, and torsional angles. nih.gov This technique confirms the planarity of the purine ring system and reveals the conformation of the flexible ethanamine side chain. researchgate.netresearchgate.net

Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The N-H groups of the purine ring and the amine, along with the nitrogen atoms in the ring, can act as hydrogen bond donors and acceptors, respectively. These interactions are critical for understanding the compound's physical properties and for designing co-crystals with other molecules. researchgate.net While a specific crystal structure for this compound is not widely published, data from related purine structures show that the purine ring system is typically planar, and intermolecular N—H⋯N hydrogen bonds are common. nih.govresearchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The purine ring system contains conjugated double bonds, which results in a characteristic UV absorption spectrum. The parent compound, 9H-Purine, exhibits a maximum absorption (λmax) at approximately 263 nm in a neutral aqueous solution. nist.gov The ethanamine substituent at the 6-position is expected to cause a small shift (bathochromic or hypsochromic) in this absorption maximum. This technique is useful for quantifying the concentration of this compound in solution via the Beer-Lambert law. It can also be employed to study interactions with other molecules, such as metals or biomolecules, which may lead to changes in the absorption spectrum. researchgate.net

Fluorescence spectroscopy could potentially be used if the molecule exhibits fluorescence. While many purine derivatives are only weakly fluorescent, derivatization or interaction with other molecules can sometimes enhance fluorescence, providing a sensitive detection method for interaction and kinetic studies.

Chromatographic Separation and Purification Techniques in Research

Chromatographic methods are essential for isolating this compound from reaction mixtures and for its quantification in complex samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purification of this compound. nih.govresearchgate.net Developing a robust HPLC method requires careful optimization of several parameters.

Stationary Phase: A reversed-phase (RP) column, such as a C18 or C8, is typically the first choice for separating purine derivatives. researchgate.netrjptonline.org The nonpolar stationary phase separates compounds based on their hydrophobicity.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netrjptonline.org The pH of the buffer is a critical parameter, as it affects the ionization state of the basic amino group and the purine ring, thereby influencing retention time. researchgate.net An acidic to neutral pH is often employed. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to separate complex mixtures containing purines with varying polarities. nih.gov

Detection: A UV detector is commonly used, set at the λmax of the purine ring system (around 260 nm), which provides excellent sensitivity. rjptonline.orgscitepress.org

Method Validation: For quantitative analysis, the HPLC method must be validated according to established guidelines. ijpsonline.com This involves demonstrating the method's specificity, linearity over a concentration range, accuracy (percent recovery), precision (repeatability and reproducibility), and establishing the limit of detection (LOD) and limit of quantification (LOQ). scitepress.orgijpsonline.com

Table 3: Example HPLC Method Parameters for Purine Analysis This table represents a typical starting point for method development for this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) rjptonline.org |

| Mobile Phase A | 10-25 mM Phosphate or Acetate Buffer (pH 4.0-6.0) researchgate.netscitepress.org |

| Mobile Phase B | Acetonitrile or Methanol researchgate.net |

| Elution Mode | Isocratic or Gradient nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min rjptonline.org |

| Detection | UV at ~260 nm researchgate.net |

| Injection Volume | 10 - 20 µL ijpsonline.com |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications

Advanced analytical techniques are crucial for the separation and quantification of this compound and related compounds in complex biological matrices. Gas Chromatography (GC) and Capillary Electrophoresis (CE) represent two powerful methodologies employed in purine research, each offering distinct advantages.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), serves as a robust tool for the analysis of volatile and thermally stable purine derivatives. For non-volatile compounds like many purine derivatives, a pre-column derivatization step is typically necessary to increase their volatility and thermal stability. This process involves chemically modifying the analyte, for instance, using reagents like ethyl chloroformate, to make it suitable for GC analysis. GC-MS has been effectively used to identify intermediates in the metabolism of related purine compounds, which is a methodology applicable to tracking the metabolic fate of this compound. The high separation efficiency of GC columns, combined with the sensitive and specific detection provided by MS, allows for the reliable identification and quantification of purine metabolites in various biological samples.

Capillary Electrophoresis (CE) has emerged as a rapid and highly efficient separation technique for purine bases, nucleosides, and nucleotides. A key advantage of CE is its ability to analyze aqueous samples directly, often with minimal sample preparation. The technique's resolution is comparable to that of high-performance liquid chromatography (HPLC), but it offers the benefit of faster simultaneous measurements of multiple analytes.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), are employed for purine analysis. In CZE, charged molecules are separated in a capillary filled with a buffer solution under the influence of an electric field. The separation of various purine compounds, including adenine (B156593) and guanine (B1146940) derivatives, has been successfully achieved using this method. Factors such as the pH and concentration of the running buffer, separation voltage, and injection time are optimized to achieve the best separation results. Detection is commonly performed using UV absorbance or more sensitive techniques like electrochemical detection, which can achieve detection limits in the sub-micromolar range.

Advanced Imaging Techniques for Cellular Localization and Dynamics Studies

Understanding the subcellular localization and dynamic behavior of this compound is essential for elucidating its biological functions. Advanced imaging techniques provide powerful tools to visualize and track purine derivatives within living cells, offering insights into their metabolic pathways and interactions.

Fluorescence Microscopy is a cornerstone of cellular imaging. To visualize non-fluorescent molecules like this compound, fluorescent probes are required. This can be achieved by synthesizing fluorescent analogs of the purine compound, where a fluorophore is attached. These probes can then be introduced into cells and their localization and movement tracked using techniques like Confocal Microscopy , which provides high-resolution optical sectioning to create detailed 3-D images of the cell.

Another sophisticated approach involves the use of self-labeling protein tags such as SNAP-tag® and HaloTag®. In this method, a cell line is engineered to express a protein of interest fused to the tag. A fluorescently labeled substrate for the tag is then added, leading to specific and covalent labeling of the fusion protein. This allows for the precise visualization of the protein's localization and trafficking, and can be adapted to study the interactions of purine derivatives with their target proteins.

Mass Spectrometry Imaging (MSI) has emerged as a label-free technique to map the spatial distribution of molecules in biological tissues and even single cells. Techniques like Gas Cluster Ion Beam Secondary Ion Mass Spectrometry (GCIB-SIMS) can provide subcellular chemical imaging with high mass resolution, allowing for the direct visualization of purine biosynthetic pathway intermediates and end products within cellular compartments. nih.gov This can reveal metabolic "hotspots" where purine synthesis is actively occurring. nih.govnoaa.gov

A novel method for visualizing purine metabolism is Carbon Isotope Imaging and Spectral Tracing (CIIST) . biorxiv.org This single-cell Raman imaging technique tracks the incorporation of stable carbon isotopes (like 13C) into newly synthesized purine bases. By monitoring the shift in Raman spectra, researchers can visualize the dynamics of de novo purine synthesis at a subcellular level over time. biorxiv.org

Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties, including high brightness and photostability, making them excellent fluorescent probes. mdpi.com QDs can be conjugated to targeting ligands, such as molecules that specifically bind to purine-related enzymes or receptors, to image cellular structures and dynamic processes with high sensitivity. researchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies provide a global perspective on the molecular changes within a biological system. Integrating metabolomics and proteomics offers a powerful approach to comprehensively understand the impact and metabolic context of this compound.

Metabolomics focuses on the global analysis of all small-molecule metabolites in a sample. In the context of this compound research, metabolomics can be used to identify and quantify changes in the levels of endogenous purine metabolites, nucleotides, and related pathway intermediates following exposure to the compound. Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical platform for these studies, enabling the sensitive detection of a wide range of metabolites. Such analyses can reveal how this compound perturbs the purine metabolic network.

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. By comparing the proteome of cells or tissues with and without exposure to this compound, researchers can identify proteins whose expression is altered. This can point to the specific enzymes, transporters, or signaling proteins that are involved in the compound's mechanism of action or metabolic pathway. Mass spectrometry-based techniques are the workhorse of proteomics, allowing for the identification and quantification of thousands of proteins in a single experiment.

The integration of metabolomics and proteomics provides a more complete picture of the cellular response to this compound. For example, an observed change in the level of a specific purine metabolite (from metabolomics) can be correlated with changes in the expression of enzymes involved in its synthesis or degradation (from proteomics). This integrative analysis can help to elucidate the regulatory networks underlying metabolic changes and identify key enzymatic steps affected by the compound. Such studies have been instrumental in understanding the dysregulation of purine metabolism in various disease models.

Future Research Directions and Unexplored Avenues for 9h Purine 6 Ethanamine

Identification of Novel Biological Functions and Signaling Pathways

While 9H-Purine-6-ethanamine is recognized for its role as a purine (B94841) derivative, its full range of biological activities remains to be uncovered. Future research should focus on identifying novel biological functions and the signaling pathways through which it exerts its effects. A primary area of investigation would be to explore its potential as a signaling molecule in its own right, independent of its conversion to other purines. High-throughput screening assays could be employed to identify novel protein targets of this compound, which could, in turn, reveal its involvement in previously uncharacterized cellular processes. Furthermore, detailed metabolomic and proteomic studies in various model organisms, from bacteria to mammalian cell lines, could shed light on its broader physiological roles and the downstream signaling cascades it may modulate.

Discovery and Characterization of New Enzymatic Transformations

The metabolic fate of this compound is a critical area that warrants further investigation. While some metabolic pathways involving purine derivatives are well-established, the specific enzymes that act on this compound are not fully characterized. Future research should aim to discover and characterize novel enzymatic transformations of this compound. This could involve incubating this compound with cell extracts or purified enzyme libraries to identify new metabolites. Subsequent structural elucidation of these metabolites would provide clues about the types of enzymatic reactions occurring. Once novel enzymatic activities are identified, the corresponding genes can be cloned and the enzymes expressed and characterized in detail. Understanding the full metabolic network of this compound will be crucial for a complete picture of its biological significance.

Development of Innovative and Efficient Synthetic Methodologies

The availability of pure this compound is essential for its detailed study. While synthetic routes to this compound exist, there is always room for the development of more innovative and efficient methodologies. Future research in this area could focus on the principles of green chemistry to develop more environmentally friendly synthetic pathways. This might involve the use of novel catalysts, solvent-free reaction conditions, or biocatalytic approaches. Furthermore, the development of modular synthetic strategies would allow for the facile generation of a library of 6-substituted purine analogs, which could be invaluable for structure-activity relationship studies and the development of chemical probes to investigate its biological functions.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry Approaches | Reduced environmental impact, lower cost, increased safety | Development of water-based syntheses, use of biodegradable catalysts. |

| Biocatalytic Synthesis | High selectivity and efficiency, mild reaction conditions | Identification and engineering of enzymes for the synthesis of this compound. |

| Flow Chemistry | Improved reaction control, scalability, and safety | Optimization of continuous flow processes for the multi-step synthesis of the compound. |

Exploration of Interdisciplinary Research Opportunities in Chemical Biology and Systems Biology

The unique structure of this compound makes it an attractive scaffold for the development of new tools for chemical and systems biology. Future research should explore these interdisciplinary opportunities. For instance, tagged versions of this compound (e.g., with fluorescent dyes or affinity tags) could be synthesized and used as chemical probes to visualize its subcellular localization and identify its binding partners in living cells. In systems biology, quantitative measurements of this compound levels, along with other metabolites, in response to various stimuli or in different disease states could provide insights into its role in complex biological networks. Integrating experimental data with computational modeling will be key to fully leveraging the potential of this compound in a systems-level context.

Addressing Current Knowledge Gaps in this compound Chemistry and Biology

Despite the progress made in understanding this compound, several knowledge gaps remain. A concerted effort to address these gaps will be crucial for advancing the field. A key unknown is the precise mechanism by which this compound crosses cellular membranes and its tissue-specific distribution in multicellular organisms. Additionally, its potential role in various human diseases, such as cancer or neurodegenerative disorders, is an area that is largely unexplored. Future research should also focus on its chemical stability under different physiological conditions and its potential to undergo non-enzymatic modifications that could alter its biological activity. A comprehensive approach that combines synthetic chemistry, biochemistry, cell biology, and computational modeling will be necessary to fill these knowledge gaps and fully realize the scientific potential of this compound.

Q & A

Q. What frameworks support interdisciplinary collaboration in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.